(1,9-Dioxaspiro[5.5]undecan-4-yl)methanesulfonyl chloride
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Overview
Description
(1,9-Dioxaspiro[5.5]undecan-4-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C10H17ClO4S and a molecular weight of 268.76 g/mol . It is characterized by a spirocyclic structure containing a dioxaspiro ring and a methanesulfonyl chloride functional group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,9-Dioxaspiro[5.5]undecan-4-yl)methanesulfonyl chloride typically involves the reaction of (1,9-Dioxaspiro[5.5]undecan-4-yl)methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
(1,9-Dioxaspiro[5.5]undecan-4-yl)methanesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, alcohols, or thiols in the presence of a base like triethylamine.
Hydrolysis: Water or aqueous base.
Reduction: Lithium aluminum hydride or other reducing agents.
Major Products Formed
Nucleophilic substitution: Corresponding sulfonamide, sulfonate ester, or sulfonothioate.
Hydrolysis: (1,9-Dioxaspiro[5.5]undecan-4-yl)methanesulfonic acid.
Reduction: (1,9-Dioxaspiro[5.5]undecan-4-yl)methanesulfonamide.
Scientific Research Applications
(1,9-Dioxaspiro[5.5]undecan-4-yl)methanesulfonyl chloride is used in various scientific research applications, including:
Biology: In the modification of biomolecules for studying biological processes.
Medicine: Potential use in the development of pharmaceuticals due to its ability to modify biologically active molecules.
Industry: Used in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of (1,9-Dioxaspiro[5.5]undecan-4-yl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide, sulfonate ester, or sulfonothioate derivatives. These reactions are facilitated by the spirocyclic structure, which provides steric hindrance and influences the reactivity of the compound .
Comparison with Similar Compounds
Similar Compounds
(1,9-Dioxaspiro[5.5]undecan-4-yl)methanol: The precursor to the sulfonyl chloride derivative.
(1,9-Dioxaspiro[5.5]undecan-4-yl)methanesulfonamide: A reduced form of the sulfonyl chloride.
(1,9-Dioxaspiro[5.5]undecan-4-yl)methanesulfonic acid: The hydrolyzed form of the sulfonyl chloride.
Uniqueness
(1,9-Dioxaspiro[5.5]undecan-4-yl)methanesulfonyl chloride is unique due to its spirocyclic structure and the presence of a highly reactive sulfonyl chloride group. This combination makes it a valuable reagent in organic synthesis and various scientific research applications .
Properties
IUPAC Name |
1,9-dioxaspiro[5.5]undecan-4-ylmethanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClO4S/c11-16(12,13)8-9-1-4-15-10(7-9)2-5-14-6-3-10/h9H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFFOPHPFOCMRTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCOCC2)CC1CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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